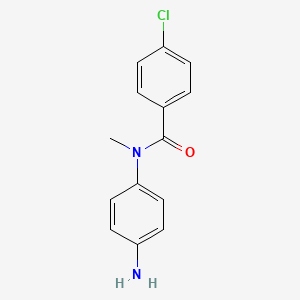
N-(4-aminophenyl)-4-chloro-N-methylbenzamide
Overview
Description
N-(4-aminophenyl)-4-chloro-N-methylbenzamide is a useful research compound. Its molecular formula is C14H13ClN2O and its molecular weight is 260.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-aminophenyl)-4-chloro-N-methylbenzamide, a compound belonging to the benzamide class, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an aniline derivative with a chloro and methyl substitution on the benzamide moiety. Its structure is significant as it influences the compound's interaction with various biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Benzamide Backbone : Reacting 4-chloro-N-methylbenzoyl chloride with 4-aminophenol.
- Purification : The product is purified using recrystallization techniques to obtain high purity.
- Characterization : Techniques such as NMR and mass spectrometry are employed to confirm the structure.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may act as an antagonist for certain receptors involved in inflammatory pathways, potentially offering therapeutic benefits in pain management and inflammation control .
Case Studies and Research Findings
- Anticancer Activity : A study investigated the in vitro biological activity of similar benzamide derivatives, revealing that compounds with structural similarities exhibited significant anticancer properties against various cell lines, including breast and lung cancer . The mechanism involved modulation of signaling pathways related to cell proliferation and apoptosis.
- P2X7 Receptor Antagonism : Research has shown that benzamide derivatives can inhibit the P2X7 receptor, which plays a critical role in pain and inflammation. This suggests that this compound may have applications in treating chronic pain conditions .
- Hepatitis B Virus (HBV) Inhibition : Another study highlighted the potential of benzamide derivatives to inhibit HBV nucleocapsid assembly, indicating that this compound could be explored for antiviral applications .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| N-[4-(4-aminophenyl)cyclohexyl]-4-chloro-N-methylbenzamide | Potential P2X7 receptor antagonist | Structural modifications enhance selectivity |
| N-[4-(4-aminophenyl)cyclohexyl]-4-chloro-N-ethylbenzamide | Moderate anticancer activity | Similar mechanism of action |
| N-[4-(4-aminophenyl)cyclohexyl]-4-chloro-N-propylbenzamide | Investigated for anti-inflammatory properties | Variations in side chains influence potency |
Properties
IUPAC Name |
N-(4-aminophenyl)-4-chloro-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-17(13-8-6-12(16)7-9-13)14(18)10-2-4-11(15)5-3-10/h2-9H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKYGEWSJFIGNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)N)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















